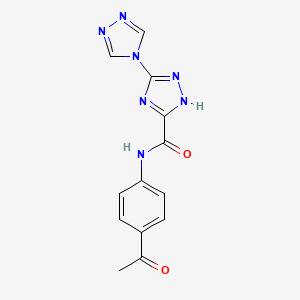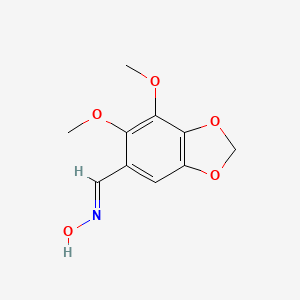![molecular formula C12H10ClFN6O3S B11482791 4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11482791.png)
4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a chlorofluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of (2-chloro-6-fluorophenyl)methanesulfonyl chloride with appropriate triazole and oxadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (2-Chloro-4-fluorophenyl)methanesulfonyl chloride
- (2-Chloro-6-fluorophenyl)methanesulfonyl chloride
Uniqueness
4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
特性
分子式 |
C12H10ClFN6O3S |
|---|---|
分子量 |
372.76 g/mol |
IUPAC名 |
4-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H10ClFN6O3S/c1-20-11(9-10(15)19-23-18-9)16-17-12(20)24(21,22)5-6-7(13)3-2-4-8(6)14/h2-4H,5H2,1H3,(H2,15,19) |
InChIキー |
OSFGTCRWVTUWOD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1S(=O)(=O)CC2=C(C=CC=C2Cl)F)C3=NON=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-{[1-(2,4-dichlorobenzyl)-1H-tetrazol-5-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11482710.png)
![N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B11482714.png)
![13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11482717.png)

![2-(acetyl{2-[2-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}amino)ethyl acetate](/img/structure/B11482735.png)
![7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-[1]benzofuro[2,3-c]azepin-1-one](/img/structure/B11482743.png)
![Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate](/img/structure/B11482747.png)
![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11482753.png)
![4-fluoro-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11482758.png)

![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B11482768.png)
![Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B11482776.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11482793.png)

